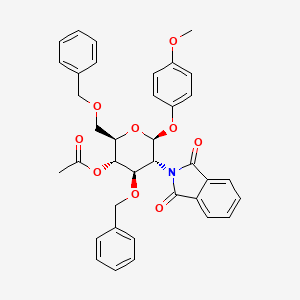

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex organic compound used primarily in biochemical research. It is known for its role in studying carbohydrate chemistry and glycosylation processes. The compound is characterized by its glucopyranoside structure, which is modified with various functional groups, including methoxy, acetyl, benzyl, and phthalimido groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Introduction of Phthalimido Group: The 2-deoxy position is modified with a phthalimido group, which is introduced through a nucleophilic substitution reaction.

Acetylation: The 4-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

Methoxylation: The methoxy group is introduced at the phenyl ring through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyl positions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Applications De Recherche Scientifique

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in:

Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: In the study of glycosylation processes and enzyme-substrate interactions.

Medicine: For developing glycosylated drugs and studying their pharmacokinetics.

Industry: In the production of glycosylated biomolecules for therapeutic and diagnostic applications.

Mécanisme D'action

The compound exerts its effects primarily through its interactions with glycosylation enzymes. The phthalimido group acts as a protecting group, allowing selective reactions at other positions. The benzyl and acetyl groups provide stability and solubility, facilitating its use in various biochemical assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Similar structure but lacks the acetyl group at the 4-position.

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Contains additional acetyl groups, making it more reactive.

Uniqueness

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability, making it particularly useful in glycosylation studies.

This compound’s distinct structure and properties make it a valuable tool in various scientific research fields, contributing to advancements in chemistry, biology, and medicine.

Activité Biologique

4-Methoxyphenyl 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (commonly referred to as MPA) is a complex glycoside with potential biological activities. This article examines its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of MPA is C37H35NO9, with a molecular weight of approximately 637.69 g/mol. The compound features a phthalimide group, methoxyphenyl moiety, and multiple benzyl groups that contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C37H35NO9 |

| Molecular Weight | 637.69 g/mol |

| CAS Number | 140615-77-6 |

| Appearance | White crystalline powder |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MPA. For instance, research has shown that derivatives of phenolic glycosides exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

MPA has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing an IC50 value in the micromolar range.

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of MPA on MCF-7 cells. The results indicated:

- IC50 : 15 µM after 48 hours of treatment.

- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

Enzyme Inhibition

MPA has shown promise as an inhibitor of certain glycosidases. This property is particularly relevant in the context of diabetes management, where inhibition of carbohydrate-digesting enzymes can help regulate blood sugar levels.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition % at 100 µM |

|---|---|

| Alpha-glucosidase | 70% |

| Beta-glucosidase | 65% |

Synthesis and Derivatives

The synthesis of MPA involves several steps, including the protection of hydroxyl groups and subsequent acetylation. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.

Synthetic Route Overview

- Protection : Hydroxyl groups are protected using benzyl groups.

- Acetylation : Acetic anhydride is used to introduce the acetyl group.

- Deprotection : Selective removal of protecting groups yields the final product.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3/t31-,32-,33-,34-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMIUALKXAHCQ-LEWWELECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.